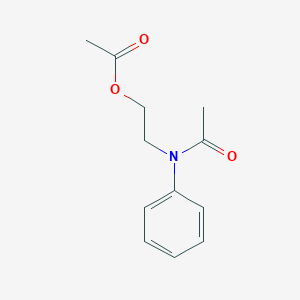
Cäsiumwolframat (Cs2WO4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium tungsten oxide (Cs2WO4) is a chemical compound that has garnered significant interest due to its unique properties and potential applications. It is a white, hygroscopic powder that is soluble in water. This compound is known for its excellent optical properties, particularly its ability to absorb near-infrared (NIR) light while maintaining high transparency in the visible light spectrum . These properties make it a valuable material for various industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Cesium tungsten oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in photocatalytic processes. In biology and medicine, its NIR absorption properties make it a promising material for photothermal therapy, where it can be used to target and destroy cancer cells . In industry, cesium tungsten oxide is used in the production of NIR shielding materials, optical coatings, and transparent solar filters .
Wirkmechanismus
Mode of Action
The mode of action of Cs2WO4 involves its interaction with these biological targets. It is known to have acute toxicity and can cause irritant effects when it comes into contact with skin or eyes .
Biochemical Pathways
Given its chemical properties, it may interact with various biochemical pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
It is known that cs2wo4 is soluble in water , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of Cs2WO4’s action are largely unknown. It is known to cause inflammation when it comes into contact with skin or eyes .
Action Environment
The action, efficacy, and stability of Cs2WO4 can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it readily absorbs moisture from the environment. This could potentially affect its stability and action. Furthermore, Cs2WO4 should be stored under normal temperature and pressure to ensure its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cesium tungsten oxide can be synthesized through several methods, including high-pressure wet-chemical routes, solvothermal and hydrothermal methods, and solid-state reactions . One common method involves dissolving a tungsten-containing compound in dilute nitric acid, followed by the addition of a cesium-containing compound. The mixture is then heated and stirred to form a precursor solution, which is subsequently aged, dried, and calcined at high temperatures to yield cesium tungsten oxide .
Industrial Production Methods: In industrial settings, cesium tungsten oxide is often produced using a solid-fed spray pyrolysis method. This involves feeding solid precursors into a high-temperature reactor, where they undergo pyrolysis to form highly crystalline cesium tungsten oxide nanoparticles. This method allows for precise control over the stoichiometry and particle size of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cesium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to absorb NIR light, which can induce photothermal conversion reactions .
Common Reagents and Conditions: Common reagents used in reactions with cesium tungsten oxide include nitric acid, cesium salts, and tungsten compounds. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired phase and purity of the product .
Major Products: The major products formed from reactions involving cesium tungsten oxide depend on the specific reaction conditions and reagents used. For example, in photothermal conversion reactions, the absorbed NIR light is converted into heat, which can be used for applications such as water evaporation and photothermal therapy .
Vergleich Mit ähnlichen Verbindungen
- Tungsten trioxide (WO3)
- Cesium tungsten bronze (CsxWO3)
- Sodium tungsten oxide (Na2WO4)
- Potassium tungsten oxide (K2WO4)
Cesium tungsten oxide stands out due to its combination of optical properties, stability, and versatility in various applications.
Eigenschaften
CAS-Nummer |
13587-19-4 |
|---|---|
Molekularformel |
CsOW |
Molekulargewicht |
332.74 g/mol |
IUPAC-Name |
dicesium;oxygen(2-);tungsten |
InChI |
InChI=1S/Cs.O.W |
InChI-Schlüssel |
ZOQFQCPEFAOSCA-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Cs+].[Cs+].[W] |
Kanonische SMILES |
O=[W].[Cs] |
Key on ui other cas no. |
13587-19-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)








![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)

